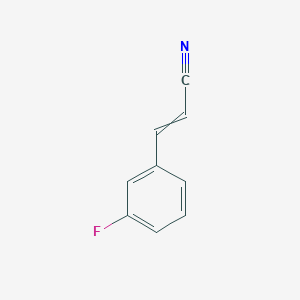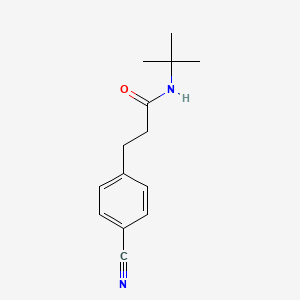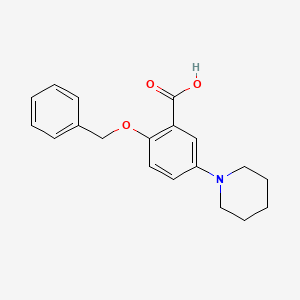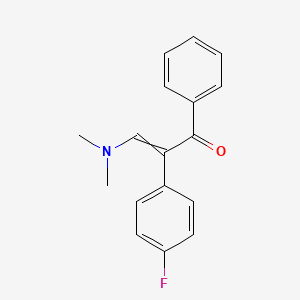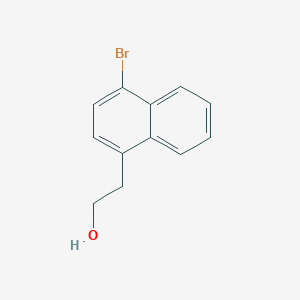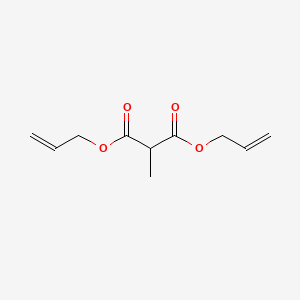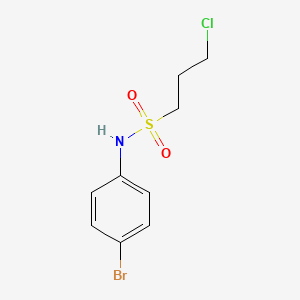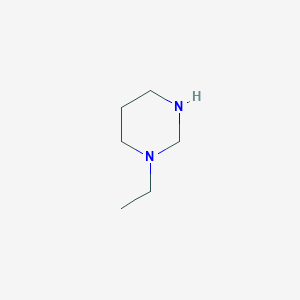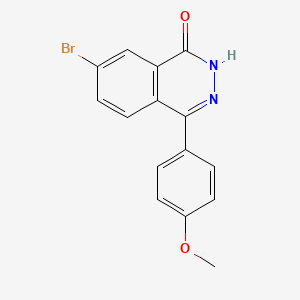
7-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one is a synthetic organic compound that belongs to the phthalazinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a methoxyphenyl group in its structure suggests that it might exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one typically involves multi-step organic reactions. One possible route could be:
Bromination: Introduction of a bromine atom to the phthalazinone core.
Methoxylation: Attachment of a methoxy group to the phenyl ring.
Cyclization: Formation of the phthalazinone ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially altering the methoxy group or the phthalazinone ring.
Reduction: Reduction reactions could target the bromine atom or other functional groups.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups in place of the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds in the phthalazinone family have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs. This compound might exhibit similar activities.
Medicine
In medicine, it could be explored for its potential therapeutic effects. For example, it might be investigated for its ability to modulate specific biological pathways or targets.
Industry
Industrially, the compound could find applications in the development of new materials, pharmaceuticals, or agrochemicals.
Wirkmechanismus
The mechanism of action of 7-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of the bromine and methoxy groups could influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-methoxyphenyl)phthalazin-1(2H)-one: Lacks the bromine atom, which might affect its reactivity and biological activity.
7-chloro-4-(4-methoxyphenyl)phthalazin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
Uniqueness
The presence of both the bromine atom and the methoxyphenyl group in 7-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one makes it unique. These functional groups could confer distinct reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C15H11BrN2O2 |
|---|---|
Molekulargewicht |
331.16 g/mol |
IUPAC-Name |
7-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C15H11BrN2O2/c1-20-11-5-2-9(3-6-11)14-12-7-4-10(16)8-13(12)15(19)18-17-14/h2-8H,1H3,(H,18,19) |
InChI-Schlüssel |
ABRZCOSMGWKPIB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NNC(=O)C3=C2C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


